Anti-HBV DNA Replication: Direct Comparison Confirms 2.4-Fold Higher Potency vs. Andrographolide
Dehydroandrographolide (DA) demonstrates a 2.4-fold greater potency in inhibiting Hepatitis B Virus (HBV) DNA replication compared to its closest structural analog, andrographolide (AND). In a direct head-to-head assay, DA achieved an IC50 of 22.58 μM against HBV DNA replication in HepG2 2.2.15 cells, whereas AND had an IC50 of 54.07 μM under identical conditions [1]. This quantitative difference underscores the importance of the Δ11,12 double bond for antiviral activity. The corresponding Selectivity Indices (SI) were 8.7 for DA and 3.7 for AND, indicating a more favorable therapeutic window for DA in this specific context [1].
| Evidence Dimension | Inhibition of HBV DNA replication (IC50) |
|---|---|
| Target Compound Data | IC50 = 22.58 μM (SI = 8.7) |
| Comparator Or Baseline | Andrographolide: IC50 = 54.07 μM (SI = 3.7) |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) for Dehydroandrographolide |
| Conditions | HepG2 2.2.15 cell line (HBV DNA replication assay) |
Why This Matters
For research programs developing novel anti-HBV agents, selecting the more potent parent scaffold (dehydroandrographolide) provides a better starting point for lead optimization and SAR studies compared to andrographolide.
- [1] Chen, H., Ma, Y. B., Huang, X. Y., Geng, C. A., Zhao, Y., Wang, L. J., ... & Chen, J. J. (2014). Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2353-2359. View Source
